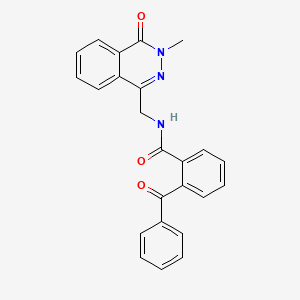
2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Compounds with structural similarities to 2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide have been explored for their reactions with amines, phenylhydrazine, and Grignard reagents. These reactions yield a variety of products including o-aroyl benzamides and triaryl methanols, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Fahmy & Aly, 1976).
Fluorinated Compound Synthesis : Research into N-benzoyl β,β-difluoroenamides, closely related to the chemical structure , highlights their application in creating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This demonstrates the compound's potential in synthesizing fluorinated heterocycles, which are of interest in pharmaceutical and agrochemical sectors (Meiresonne et al., 2015).
Anticancer and Antimicrobial Applications
Anticancer Activity : Derivatives of benzamide, similar to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher activity than reference drugs, suggesting the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial Properties : Benzamide derivatives have also been explored for their antimicrobial activities. For instance, new acylthiourea derivatives displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations. This suggests the compound's utility in developing new antimicrobial agents (Limban et al., 2011).
Material Science Applications
- Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and found to display gelation behavior towards ethanol/water and methanol/water mixtures. This indicates the compound's potential in creating supramolecular gels, which have applications in drug delivery systems and material science (Yadav & Ballabh, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit poly (adp-ribose) polymerase , a key protein involved in DNA repair and programmed cell death.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their function . This inhibition could lead to changes in cellular processes, such as DNA repair and cell death.
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair and cell death due to its potential inhibitory effect on poly (ADP-ribose) polymerase . The downstream effects of this inhibition could include impaired DNA repair and increased cell death, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action would likely include impaired DNA repair and increased cell death in cells where poly (ADP-ribose) polymerase is inhibited . This could potentially make the compound useful in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-benzoyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)20-14-8-5-11-17(20)21(26-27)15-25-23(29)19-13-7-6-12-18(19)22(28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAPYQZTRAVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
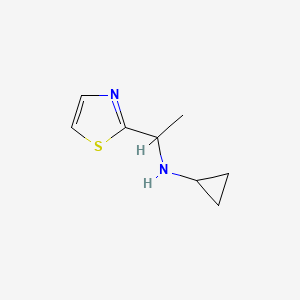
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
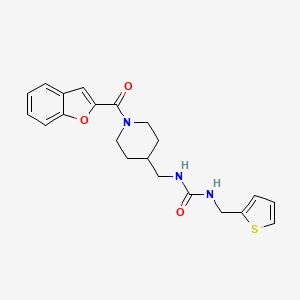
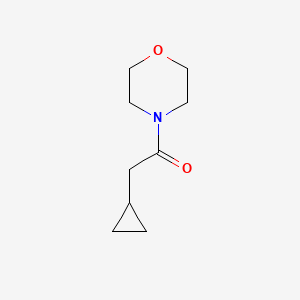
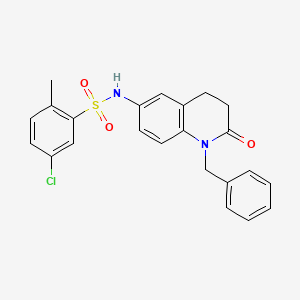

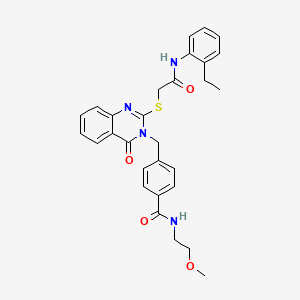
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2984201.png)
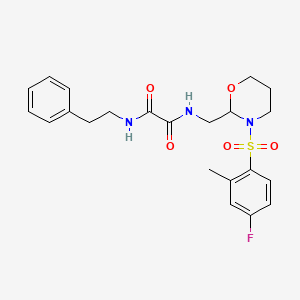
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)

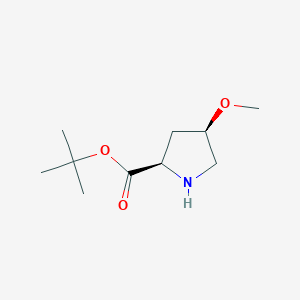
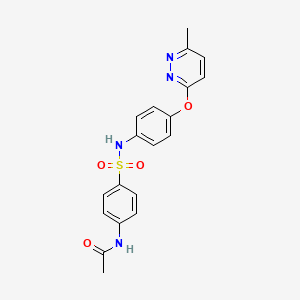
![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
